molecular formula C13H16N2O3 B13833139 N-Acetylphenylalanylglycinal CAS No. 41036-40-2

N-Acetylphenylalanylglycinal

Cat. No.: B13833139
CAS No.: 41036-40-2
M. Wt: 248.28 g/mol
InChI Key: JOJRTULPKHKGCQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Peptide Aldehyde Chemistry and Enzyme Inhibition Research

Peptide aldehydes are a class of compounds widely used as research tools to characterize the substrate specificity of serine and cysteine proteases. nih.gov Their defining feature is a C-terminal aldehyde group, which is a reactive electrophile. This functional group can form a covalent, yet often reversible, bond with nucleophilic residues in the active site of an enzyme. nih.govnih.gov This interaction mimics the formation of the tetrahedral intermediate during the normal catalytic cycle of proteases. nih.gov

In the broader context of enzyme inhibitors, peptide aldehydes are classified as transition-state analog inhibitors. By binding tightly to the enzyme's active site, they block access to the natural substrate, thereby inhibiting the enzyme's catalytic activity. peptide.co.jp The reversible nature of the bond formed by many peptide aldehydes is a distinct advantage, allowing for the study of enzyme-inhibitor kinetics and the structural characterization of the enzyme-inhibitor complex. nih.gov This class of inhibitors is crucial for designing more specific and potent drugs for diseases where protease activity is dysregulated. mdpi.com

N-Acetylphenylalanylglycinal fits perfectly within this chemical and research framework. Its dipeptide structure (Phenylalanine-Glycine) with an N-terminal acetyl cap directs its binding to the active sites of proteases that recognize such sequences, like chymotrypsin (B1334515). researchgate.net The C-terminal aldehyde (glycinal) is the key functional group responsible for its inhibitory action.

Historical Trajectory of this compound Research and Its Early Characterization

The exploration of this compound as a protease inhibitor has a notable history. One of the key early studies that characterized its interaction with an enzyme was conducted in 1983. In this research, scientists synthesized this compound with its aldehyde carbon atom enriched with the carbon-13 isotope (¹³C). acs.org

This isotopic labeling allowed for direct observation of the inhibitor-enzyme complex using high-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The study focused on the interaction of this compound with papain, a cysteine protease. acs.org The NMR data revealed that the inhibitor forms a tetrahedral hemithioacetal adduct with the active site cysteine residue of papain. acs.org A significant finding from this early characterization was the resolution of two distinct signals in the NMR spectrum, corresponding to the two diastereoisomers of the hemithioacetal. This demonstrated that the covalent bond formation at the enzyme's active site proceeded with a lack of stereospecificity. acs.org

This seminal work provided direct structural evidence for the mechanism of inhibition and highlighted the utility of this compound as a tool for detailed mechanistic studies.

Significance of this compound as a Mechanistic Probe in Protease Studies

The primary significance of this compound in biochemical research lies in its role as a mechanistic probe for understanding protease function. Proteases are enzymes that catalyze the breakdown of proteins, a process fundamental to countless physiological events. nih.gov The ability of this compound to act as a transition-state analog makes it an invaluable tool for elucidating the catalytic mechanisms of these enzymes. frontiersin.orgresearchgate.net

When this compound binds to a cysteine protease like papain, the aldehyde carbon is attacked by the sulfur atom of the active site cysteine (Cys-25 in papain). acs.orgembopress.org This nucleophilic attack results in the formation of a covalent, tetrahedral hemithioacetal. nih.govacs.org This structure is a stable mimic of the highly unstable tetrahedral intermediate that is formed during the hydrolysis of a peptide bond. By "trapping" the enzyme in this state, researchers can use techniques like X-ray crystallography and NMR spectroscopy to study the geometry of the active site and the specific interactions between the enzyme and the inhibitor. acs.org

The findings from such studies are critical. For instance, the observation that this compound forms two diastereomeric adducts with papain provided insights into the stereochemical constraints (or lack thereof) of the enzyme's active site. acs.org This level of detail is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity. Furthermore, by studying how modifications to the inhibitor's structure affect its binding affinity and inhibitory potency, researchers can map the specificity pockets (S1, S2, etc.) of the protease active site. nih.gov For example, the phenylalanine residue of this compound is expected to occupy the S1 pocket of chymotrypsin, a protease that preferentially cleaves after large hydrophobic residues. researchgate.netsigmaaldrich.com

Research Findings on this compound and Related Inhibitors

Target EnzymeInhibitor ClassKey Mechanistic FeatureResearch TechniqueFindingCitation
Papain (Cysteine Protease)Peptide AldehydeFormation of a tetrahedral hemithioacetal¹³C NMR SpectroscopyCovalent complex formation occurs with a lack of stereospecificity, resulting in two diastereoisomers. acs.org
Chymotrypsin (Serine Protease)Peptide AldehydeMimics substrate binding at the active siteColorimetric Inhibition AssayThe compound acts as an inhibitor, demonstrating the role of the P1 residue in binding specificity. researchgate.net
SARS-CoV Mpro (Cysteine Protease)Peptide AldehydeReversible covalent bond with catalytic cysteineX-ray Crystallography, Enzyme KineticsAldehydes form a thiohemiacetal with Cys-145, providing detailed information on the specificity-defining subsites. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41036-40-2

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2S)-2-acetamido-N-(2-oxoethyl)-3-phenylpropanamide

InChI

InChI=1S/C13H16N2O3/c1-10(17)15-12(13(18)14-7-8-16)9-11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3,(H,14,18)(H,15,17)/t12-/m0/s1

InChI Key

JOJRTULPKHKGCQ-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC=O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Acetylphenylalanylglycinal

Established Synthetic Pathways for N-Acetylphenylalanylglycinal

The synthesis of this compound can be approached through two primary routes: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each method presents distinct advantages and challenges, particularly concerning stereoselectivity, yield, and purity.

Stereoselective Synthetic Routes

Maintaining the desired stereochemistry at the chiral centers of both the phenylalanine and glycinal residues is paramount during synthesis. In solid-phase synthesis, the stepwise addition of amino acids to a resin support inherently preserves the stereochemistry of the incorporated building blocks. peptide.com The use of chiral amino acid precursors, such as Fmoc-L-phenylalanine and a protected L-glycinal equivalent, is standard practice.

One common strategy involves the use of a protected amino alcohol, which is oxidized to the corresponding aldehyde in the final steps of the synthesis. This approach circumvents the potential for racemization of the aldehyde during the coupling reactions. For instance, a protected glycinol derivative can be attached to the resin, followed by the coupling of N-acetyl-L-phenylalanine. Subsequent oxidation, often using mild reagents like the Dess-Martin periodinane, yields the desired this compound with high stereochemical purity. nih.gov

In solution-phase synthesis, careful control of reaction conditions is crucial to prevent epimerization. nih.gov Coupling reagents that minimize racemization, such as carbodiimides in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed. researchgate.net The synthesis typically involves the coupling of N-acetyl-L-phenylalanine with a protected L-glycinal derivative, followed by deprotection to yield the final product.

Yield Optimization and Purity Considerations in this compound Synthesis

A stepwise conversion method involving the transformation of a peptide acetal (B89532) to a thioacetal, followed by treatment with N-bromosuccinimide (NBS), has been shown to be an effective strategy for obtaining peptide aldehydes in moderate yields. nih.gov However, this method's success can be sequence-dependent. nih.gov

Purification of the crude product is typically achieved through high-performance liquid chromatography (HPLC), which allows for the separation of the desired peptide aldehyde from impurities and byproducts. jpt.com The purity of the final product is then confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis StepKey ConsiderationPotential Outcome
Resin/Linker Selection (SPPS)Compatibility with aldehyde, mild cleavage conditionsHigher yield, reduced degradation
Coupling ReagentsMinimization of racemizationHigh stereochemical purity
Oxidation of Amino AlcoholMild and selective reagentsPreservation of aldehyde functionality
Cleavage from Resin (SPPS)Avoidance of harsh acidic conditionsIncreased purity of crude product
PurificationEffective separation from byproductsHigh final product purity (>95%)

Exploration of this compound Analogues and Derivatives

The chemical landscape of this compound can be expanded through the synthesis of its analogues and derivatives. These modifications aim to enhance biological activity, improve metabolic stability, and explore structure-activity relationships.

Structural Modifications and Their Synthetic Accessibility

Structural modifications of this compound can be introduced at several positions, including the N-terminus, the peptide backbone, and the side chains of the amino acid residues.

N-Terminal Modifications: The N-acetyl group can be replaced with other acyl groups or functional moieties to probe the impact on biological interactions. jpt.commolchanges.com These modifications are typically introduced at the final stage of the synthesis on the free N-terminus of the dipeptide.

Side Chain Modifications: The phenyl group of the phenylalanine residue can be substituted with various functional groups to alter its steric and electronic properties. Similarly, the hydrogen on the alpha-carbon of the glycinal residue can be replaced, though this is synthetically more challenging.

Backbone Modifications: The amide bond can be replaced with isosteres, such as thioamides or reduced amides, to increase resistance to enzymatic degradation.

The synthetic accessibility of these modifications depends on the complexity of the desired analogue. Solid-phase synthesis offers a versatile platform for the combinatorial synthesis of libraries of analogues with different N-terminal and side-chain modifications. nih.gov

Modification SiteType of ModificationPotential ImpactSynthetic Accessibility
N-TerminusAcyl group variationAltered binding affinity, stabilityReadily accessible
Phenylalanine Side ChainSubstitution on the phenyl ringModified hydrophobicity/electronicsAccessible with modified starting materials
Glycinal BackboneAlpha-carbon substitutionAltered conformationSynthetically challenging
Peptide BackboneAmide bond isosteresIncreased metabolic stabilityRequires specialized building blocks

Development of Peptidomimetic Scaffolds Based on this compound

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. This compound can serve as a template for the design of peptidomimetic scaffolds. One common approach is to introduce conformational constraints into the dipeptide structure to lock it into a bioactive conformation.

This can be achieved through cyclization or the incorporation of non-natural amino acids. For instance, the Pictet-Spengler reaction can be employed to create heterocyclic scaffolds that mimic the turn structures often found in peptides. ebrary.net By reacting an amino acid with an aromatic side chain (like phenylalanine) with an aldehyde, a tetrahydroisoquinoline framework can be generated, which can then be incorporated into a larger peptide sequence. ebrary.net These constrained structures can exhibit enhanced receptor binding affinity and selectivity. nih.gov

Advanced Chemical Synthesis Techniques for this compound Variants

Recent advancements in chemical synthesis offer new avenues for the efficient and diverse production of this compound variants.

Microwave-assisted solid-phase peptide synthesis has been shown to accelerate coupling and deprotection steps, leading to significantly reduced synthesis times. creative-peptides.com This technique can be particularly beneficial for the rapid generation of libraries of this compound analogues for screening purposes.

Flow chemistry is another emerging technology that offers precise control over reaction parameters, leading to improved yields and purity. creative-peptides.com The continuous nature of flow synthesis can also facilitate scale-up production.

Furthermore, the development of novel coupling reagents and protecting group strategies continues to refine the synthesis of complex peptides and their derivatives. creative-peptides.com For instance, the use of highly efficient coupling reagents like HATU or HCTU can improve coupling efficiency and reduce side reactions. creative-peptides.com

Molecular Mechanisms of N Acetylphenylalanylglycinal Interaction with Biological Targets

Enzymatic Inhibition Profile of N-Acetylphenylalanylglycinal

The inhibitory activity of this compound is characterized by its mode of interaction with the target enzyme, which can be either reversible or irreversible, and its specific association with enzymes like papain.

Enzyme inhibitors can be broadly classified as either reversible or irreversible. du.ac.insolubilityofthings.com Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be nullified by removing the inhibitor. ucl.ac.ukyoutube.com In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. ucl.ac.ukyoutube.com

This compound is known to act as a reversible, competitive inhibitor of certain cysteine proteases. sigmaaldrich.com This means it competes with the natural substrate for binding to the active site of the enzyme. ucl.ac.uklibretexts.org The aldehyde group of this compound is crucial for its inhibitory function, as it forms a covalent but reversible thiohemiacetal adduct with the active site cysteine residue of the protease. acs.orgucd.ie This interaction effectively blocks the enzyme's catalytic machinery. acs.orgucd.ie While the formation of a covalent bond is often associated with irreversible inhibition, in this case, the thiohemiacetal linkage is unstable and can dissociate, allowing the enzyme to regain its activity, thus classifying the inhibition as reversible. nih.gov

Some peptidyl derivatives, such as peptidyl cyclopropenones, can exhibit both reversible and irreversible inhibition towards cysteine proteases. nih.gov The nature of the inhibition can depend on the specific enzyme and the reaction conditions. nih.gov

Papain, a well-studied cysteine protease, serves as a model for understanding the interaction of this compound with this class of enzymes. nih.govwikipedia.orgdrugbank.com The mechanism involves the nucleophilic attack of the deprotonated thiol group of the active site cysteine (Cys-25) on the aldehyde carbon of this compound. acs.orgwikipedia.org This reaction is facilitated by a nearby histidine residue (His-159) which acts as a general base, abstracting a proton from the cysteine thiol. wikipedia.org

The result of this interaction is the formation of a tetrahedral thiohemiacetal intermediate. acs.orgucd.ie This intermediate is a structural analog of the transition state that forms during the normal catalytic hydrolysis of a peptide substrate. ucd.ie By mimicking this transition state, this compound effectively occupies the active site and prevents the enzyme from processing its natural substrates. nih.gov Fluorescence spectrometry and kinetic analysis have been employed to study the binding and inhibition kinetics of this interaction. nih.gov

The formation of the thiohemiacetal between this compound and the active site of papain exhibits a notable lack of stereospecificity. acs.org The aldehyde carbon of this compound is a prochiral center, and upon nucleophilic attack by the cysteine residue, it becomes a chiral center. This can result in the formation of two diastereomeric thiohemiacetal adducts. acs.org

Direct observation using 13C NMR spectroscopy on an isotopically labeled version of this compound has shown that both possible diastereoisomers are formed in the active site of papain. acs.org This indicates that the enzyme's active site does not strictly control the orientation of the nucleophilic attack on the aldehyde, leading to a mixture of stereoisomers in the inhibited complex. acs.org This is in contrast to some other enzyme-inhibitor interactions where the formation of a covalent adduct is highly stereospecific. ucd.ie

Identification and Characterization of Specific Enzyme Targets Beyond Papain

While papain is a primary model for studying its effects, this compound and its analogs can inhibit other proteolytic enzymes.

The primary targets of this compound and similar peptide aldehydes are cysteine proteases. nih.govmedchemexpress.com This family of enzymes is characterized by a cysteine residue in the active site that acts as the primary nucleophile in the catalytic process. stanford.edubritannica.comebi.ac.uk

Beyond papain, other cysteine proteases that are inhibited by analogs of this compound, such as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), include:

Calpains: These are calcium-dependent neutral cysteine proteases. sigmaaldrich.comapexbt.com ALLN is a potent inhibitor of both calpain I and calpain II. sigmaaldrich.comnih.govtocris.com

Cathepsins: This group includes several lysosomal cysteine proteases. mdpi.com ALLN is known to inhibit cathepsin B and cathepsin L. apexbt.com

The specificity of these inhibitors can vary, with some showing broad activity against multiple cysteine proteases, while others may be more selective. medchemexpress.commdpi.com For instance, some inhibitors are designed to be highly selective for specific cathepsins. mdpi.com

Enzyme FamilySpecific ExamplesRole of this compound Analogs
Cysteine Proteases Papain, Calpains (I and II), Cathepsins (B and L)Potent, often reversible, inhibition

The inhibitory activity of this compound is a direct result of its ability to act as a substrate mimic. nih.govnih.gov The peptide portion of the inhibitor resembles the natural peptide substrate of the target protease, allowing it to bind to the enzyme's active site through a series of specific interactions. nih.gov

Once bound, the electrophilic aldehyde group of this compound is positioned to interact with the nucleophilic cysteine residue in the active site. acs.org This interaction leads to the formation of the stable, yet reversible, thiohemiacetal adduct, effectively trapping the enzyme in an inactive state. acs.orgucd.ie The binding affinity and inhibitory potency are influenced by the amino acid sequence of the inhibitor, which determines how well it fits into the substrate-binding pockets of the enzyme's active site. nih.gov For instance, the phenylalanyl residue of this compound likely occupies the S2 subsite of papain, which has a preference for hydrophobic residues.

The interaction of the peptide aldehyde this compound with its biological targets, most notably the cysteine protease papain, is a well-studied example of enzyme inhibition that proceeds through a multi-step mechanism involving both initial non-covalent recognition and subsequent covalent bond formation. nih.govlibretexts.orgnih.gov This process provides a clear illustration of the chemical principles that govern how a small molecule can specifically recognize and inactivate a target enzyme.

Non-Covalent Interactions and Binding Energetics

The binding of this compound to a cysteine protease like papain is not a single event but a two-step process. The initial phase is characterized by the reversible, non-covalent formation of an enzyme-inhibitor complex (E-I), which is then followed by the formation of a stable, covalent adduct. nih.govresearchgate.net

The specificity and initial binding affinity are governed by a suite of non-covalent interactions between the inhibitor and the enzyme's active site. medcraveonline.com The active site of proteases like papain is composed of a series of sub-pockets (termed S-sites) that accommodate the amino acid residues of a substrate (termed P-sites). medcraveonline.com The N-Acetylphenylalanyl-glycyl portion of the inhibitor is designed to mimic a natural peptide substrate, allowing it to fit within these S-sites. This molecular recognition is driven by a combination of forces:

Hydrogen Bonds: The peptide backbone of the inhibitor can form hydrogen bonds with the amino acid residues lining the active site cleft of the enzyme.

Hydrophobic Interactions: The phenyl ring of the phenylalanine residue at the P2 position of the inhibitor fits into the hydrophobic S2 pocket of papain, which is a major determinant of binding specificity.

The thermodynamics of this initial binding step can be described by an inhibition constant (Ki), which reflects the free energy change (ΔG) of forming the non-covalent E-I complex. This free energy is a composite of enthalpic (ΔH) and entropic (TΔS) contributions. The formation of favorable hydrogen bonds and van der Waals contacts contributes to a negative (favorable) enthalpy change. nih.gov The displacement of ordered water molecules from the binding site upon inhibitor association leads to a positive (favorable) entropy change, a phenomenon known as the hydrophobic effect. nih.gov

Table 1: Key Non-Covalent Interactions in this compound-Protease Binding

Interaction Type Contributing Moiety on Inhibitor Enzyme Subsite Energetic Contribution
Hydrophobic Interactions Phenylalanine side chain S2 pocket Favorable entropy (ΔS) from water displacement
Hydrogen Bonding Peptide backbone (NH and C=O groups) Active site cleft residues Favorable enthalpy (ΔH)

| Van der Waals Forces | Entire inhibitor molecule | Complementary surfaces of the active site | Favorable enthalpy (ΔH) |

Conformational Adaptations Upon Ligand Binding

The interaction between this compound and its target enzyme is a dynamic process that involves significant conformational changes in both the inhibitor and the enzyme. nih.govnih.gov These adaptations are crucial for both initial recognition and the subsequent chemical reaction.

Upon initial non-covalent binding, the enzyme may undergo a conformational adjustment to better accommodate the inhibitor, a classic example of the "induced fit" model of ligand binding. nih.gov This initial change optimally positions the catalytic dyad (Cys-25 and His-159 in papain) relative to the inhibitor's aldehyde group. libretexts.orgnih.gov Fluorescence spectroscopy studies have directly observed these conformational changes in the active-site region of papain upon binding peptide aldehyde inhibitors. nih.gov These studies reveal alterations in the microenvironment of tryptophan residues within the enzyme, indicating a structural rearrangement. nih.gov

The most dramatic conformational adaptation occurs during the formation of the covalent bond. The carbon atom of the inhibitor's aldehyde group undergoes a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral) as it forms the hemithioacetal with the sulfur atom of Cys-25. researchgate.net This creates a new stereocenter at the inhibitor's C-terminus. This covalent linkage fundamentally alters the structure and dynamics of the active site, locking the enzyme in an inactive state.

The process illustrates how the initial, weaker non-covalent interactions guide the inhibitor into the correct orientation, inducing conformational changes that facilitate the formation of a strong, inactivating covalent bond.

Table 2: Conformational States of the Papain-Inhibitor Complex

State Description Key Structural Features
Apo-Enzyme Free, unbound papain Active site is open and solvated. Catalytic Cys-25 and His-159 are poised for catalysis.
Non-Covalent Complex (E-I) Initial reversible binding of the inhibitor Inhibitor occupies S-subsites. Enzyme may undergo "induced fit" conformational change. Aldehyde group is planar (sp²). nih.govnih.gov

| Covalent Adduct (E-I') | Stable, inactivated enzyme | Covalent hemithioacetal bond between Cys-25 and the inhibitor. Inhibitor's terminal carbon is tetrahedral (sp³). libretexts.orgresearchgate.net |

Enzymatic Specificity and Selectivity Profiling of N Acetylphenylalanylglycinal

Quantitative Biochemical Assays for Enzyme Specificity Determination

To determine the enzyme targets of N-Acetylphenylalanylglycinal, researchers would employ a panel of quantitative biochemical assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. A common approach involves using purified enzymes and a specific substrate that produces a measurable signal (e.g., colorimetric or fluorescent) upon cleavage.

The process typically involves:

Enzyme Panels: Screening the compound against a broad panel of proteases (e.g., cysteine proteases like calpains and cathepsins; serine proteases like trypsin and chymotrypsin) to identify potential targets.

Substrate-Based Assays: Utilizing fluorogenic or chromogenic substrates specific to each enzyme. The rate of substrate hydrolysis is monitored over time. A reduction in this rate in the presence of this compound indicates inhibition.

Data Analysis: The percentage of inhibition is calculated for each enzyme at a fixed concentration of the compound. Enzymes showing significant inhibition are selected for more detailed kinetic analysis. For instance, a generic protease assay would measure the digestion of a protein substrate like FITC-casein, where cleavage releases fluorescent peptides.

Kinetic Characterization of this compound's Inhibition

Once target enzymes are identified, the next step is to characterize the kinetics of the inhibition to understand the mechanism and potency of the compound. This analysis is performed without regard to dosage or in-vivo administration.

Two key parameters quantify an inhibitor's potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. frontiersin.org It is determined by measuring enzyme activity across a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration. frontiersin.org However, the IC50 value is dependent on the experimental conditions, particularly the substrate concentration. sigmaaldrich.com

Ki (Inhibition Constant): The Ki is the dissociation constant for the binding of the inhibitor to the enzyme. frontiersin.org It represents a more absolute measure of inhibitor potency and is independent of substrate concentration. sigmaaldrich.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known. sigmaaldrich.com

Illustrative Data for a Hypothetical Peptide Aldehyde Inhibitor:

EnzymeSubstrateKm (µM)IC50 (nM)Ki (nM)Inhibition Type
Calpain ISuc-LLVY-AMC15190120Competitive, Reversible
Calpain IISuc-LLVY-AMC20220150Competitive, Reversible
Cathepsin BZ-RR-AMC5015095Competitive, Reversible
Cathepsin LZ-FR-AMC50.50.3Competitive, Reversible
TrypsinBAPNA200>10,000>10,000No significant inhibition

This table contains hypothetical data based on known values for similar inhibitors like Calpain Inhibitor I (ALLN) to illustrate how results would be presented. apexbt.comcaymanchem.com

Kinetic analyses provide deeper insight into the mechanism of inhibition.

Steady-State Kinetics: These experiments are performed under conditions where the concentration of the enzyme-substrate complex remains constant over time. chemrxiv.org By measuring reaction rates at various substrate and inhibitor concentrations, Dixon or Lineweaver-Burk plots can be generated to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value.

Pre-Steady-State Kinetics: This technique investigates the initial moments of the enzymatic reaction, often within milliseconds, before the steady state is reached. chemrxiv.orgmedchemexpress.comgoogle.com Using methods like stopped-flow spectroscopy, researchers can observe transient intermediates and determine individual rate constants for inhibitor binding and dissociation. chemrxiv.orgmedchemexpress.comgoogle.com For a peptide aldehyde, this could reveal a two-step inhibition mechanism: an initial rapid, reversible binding to form an enzyme-inhibitor complex, followed by a slower, covalent modification of the active site cysteine to form a hemiacetal.

Comparative Analysis of Specificity Across Related Enzymes

To assess the selectivity of this compound, its inhibitory activity (Ki or IC50 values) would be compared across a family of related enzymes. For a compound presumed to target calpains, this would involve testing its potency against different calpain isoforms (e.g., calpain-1, calpain-2) as well as other related cysteine proteases like various cathepsins (B, L, S, K) and caspases.

A highly selective inhibitor will show a much lower Ki for its primary target compared to other enzymes. For example, an inhibitor might have a Ki in the nanomolar range for calpain I but only in the micromolar range for cathepsin B, indicating high selectivity for calpain I. This profile is crucial for developing chemical tools that can probe the function of a specific enzyme without causing off-target effects.

Development of Activity-Based Probes Derived from this compound

Activity-based probes (ABPs) are powerful chemical tools used to label and visualize active enzymes within complex biological systems. nih.govfrontiersin.org An ABP is typically composed of three parts: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a recognition element (the inhibitor scaffold) that directs the probe to the target enzyme, and a reporter tag (like a fluorophore or biotin) for detection. sigmaaldrich.com

If this compound were found to be a potent and selective inhibitor, it could serve as the recognition element for an ABP. The development process would involve:

Chemical Synthesis: Modifying the structure of this compound to include a reporter tag. This is often done by adding a linker to a part of the molecule that is not critical for enzyme binding, and then attaching a tag (e.g., a fluorophore like BODIPY or a biotin tag for affinity purification).

Probe Validation: The newly synthesized probe would be tested to ensure it retains its affinity and selectivity for the target enzyme.

Application: The validated ABP could then be used in cell lysates or intact cells to label its target enzyme. This allows for the visualization of active enzyme populations via in-gel fluorescence scanning or their identification and quantification using mass spectrometry-based proteomics. Peptidyl aldehydes have shown promise as versatile ABPs for detecting multiple enzyme classes. nih.gov

Structural Characterization and Conformational Analysis of N Acetylphenylalanylglycinal and Its Complexes

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are instrumental in defining the covalent structure and conformational preferences of N-Acetylphenylalanylglycinal in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the structure of organic compounds. creative-biostructure.com It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. creative-biostructure.comazooptics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of molecular structure. creative-biostructure.com

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. savemyexams.com The chemical shift of a proton is influenced by its local electronic environment. jeolusa.com In a molecule like this compound, distinct signals would be expected for the protons of the phenyl ring, the aliphatic side chain, the acetyl group, and the amide and aldehyde functionalities. rsc.org The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets), governed by the n+1 rule, indicate the number of neighboring protons. azooptics.comjeolusa.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. researchgate.net It has a much wider range of chemical shifts compared to ¹H NMR, which often leads to simpler spectra with less signal overlap. azooptics.comresearchgate.net Each unique carbon atom in this compound will produce a distinct signal, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. researchgate.net

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within the molecule. arxiv.orgnptel.ac.in

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. harvard.edu

HSQC spectra correlate the chemical shifts of protons with the directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range couplings between protons and carbons (typically over 2-4 bonds), which is invaluable for piecing together the complete molecular structure. creative-biostructure.comnih.gov

The following table provides hypothetical ¹H and ¹³C NMR data for this compound based on typical chemical shift ranges for similar functional groups.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0 (singlet)~23
Phenyl H~7.2-7.4 (multiplet)~127-136
Glycinal CH₂~3.9 (doublet)~60
Phenylalanyl α-CH~4.6 (multiplet)~55
Phenylalanyl β-CH₂~3.1 (multiplet)~38
Amide NH~6.5-8.0 (variable)-
Aldehyde CH~9.6 (singlet)~200
Carbonyl C=O-~170

This table is for illustrative purposes. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. osti.gov In the context of this compound, MS confirms the identity of the molecule by measuring its precise mass. Fragmentation patterns observed in the mass spectrum can provide additional structural information. libretexts.org

Often, compounds like this compound are derivatized before analysis to improve their volatility and ionization efficiency, especially for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.cnnih.gov Derivatization involves chemically modifying the molecule, for instance, by silylation, which replaces active hydrogens in hydroxyl, amino, or thiol groups with a nonpolar moiety. sigmaaldrich.cn This process can enhance the analytical response and improve detection limits. mdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful approach that often allows for the analysis of underivatized amino acid derivatives, avoiding the need for chemical modification. mdpi.comnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to gain more detailed structural information by fragmenting selected ions, which helps in elucidating the structure of complex molecules and distinguishing between isomers. nih.govpremierbiosoft.com

Crystallographic Studies of this compound-Enzyme Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of molecules at atomic resolution, including complex biological macromolecules like enzymes and their bound ligands. escholarship.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of an this compound-enzyme complex, researchers can construct a detailed model of the enzyme's active site and how the inhibitor binds. nih.gov

The binding of a ligand, such as this compound, to an enzyme's active site often induces conformational changes in the protein. nih.govfrontiersin.org These changes can range from subtle side-chain rearrangements to large-scale movements of entire domains. nih.govsci-hub.se For instance, the binding of an inhibitor can cause a flexible loop near the active site to close over the ligand, sequestering it from the solvent and positioning catalytic residues correctly. sci-hub.se This "induced fit" mechanism is a common feature of enzyme-ligand interactions. squarespace.com Such conformational changes are critical for catalysis and can be essential for the inhibitory mechanism of compounds like this compound. nih.govnih.gov Studies on various enzymes have shown that ligand binding can trigger significant structural rearrangements, moving key residues by several angstroms to facilitate catalysis or inhibition. sci-hub.se

Crystallographic structures of this compound-enzyme complexes reveal the precise nature of the binding pocket and the specific intermolecular interactions that stabilize the complex. nih.gov The binding pocket is a cavity on the enzyme's surface that accommodates the inhibitor. nih.govbiorxiv.org The shape and chemical properties of this pocket determine the specificity of the enzyme for its substrates and inhibitors. elixir-europe.org

Key interaction motifs that can be identified include:

Hydrogen bonds: These occur between donor and acceptor groups on both the ligand and the enzyme, such as between the amide groups of the peptide backbone and the carbonyl oxygen of the inhibitor.

Hydrophobic interactions: The phenyl ring of the phenylalanine residue in this compound likely fits into a hydrophobic pocket in the enzyme's active site, formed by nonpolar amino acid side chains.

Covalent bonds: In the case of some inhibitors, a covalent bond can form between the ligand and a reactive residue in the active site, such as the formation of a hemiacetal with a serine protease.

The table below summarizes the types of interactions that could be observed between this compound and an enzyme active site.

This compound Moiety Potential Interacting Enzyme Residues Type of Interaction
Phenyl ringLeucine, Isoleucine, Valine, PhenylalanineHydrophobic, Van der Waals
Acetyl groupSerine, Threonine, AsparagineHydrogen bonding
Amide backboneMain-chain atoms of the enzymeHydrogen bonding
Glycinal aldehydeSerine, Cysteine, HistidineCovalent (hemiacetal/thiohemiacetal), Hydrogen bonding

Conformational Dynamics of this compound in Solution

While crystal structures provide a static snapshot of a molecule, in solution, molecules like this compound are dynamic and exist as an ensemble of interconverting conformations. elifesciences.orgmpg.de The flexibility of the molecule, particularly around its rotatable single bonds, allows it to adopt various shapes. nih.gov Understanding these conformational dynamics is crucial as the biologically active conformation that binds to the enzyme may be just one of many populated in solution. nih.gov

NMR spectroscopy is a primary tool for studying conformational dynamics in solution. uniroma2.it Techniques such as measuring nuclear Overhauser effects (NOEs) can provide information about through-space distances between protons, which helps to define the molecule's three-dimensional structure and preferred conformations. harvard.edu Relaxation dispersion NMR experiments can probe conformational exchange processes that occur on the microsecond to millisecond timescale, revealing the presence of less populated, transiently formed conformations that might be important for binding. nih.gov Molecular dynamics simulations can complement experimental data by providing a theoretical model of the conformational landscape and the transitions between different states. elixir-europe.orgelifesciences.org

Computational and Theoretical Studies of N Acetylphenylalanylglycinal

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. For N-Acetylphenylalanylglycinal, docking simulations are crucial for predicting its binding mode within the active site of target proteases, such as chymotrypsin (B1334515) or the chymotrypsin-like (β5) subunit of the proteasome.

Detailed research findings from studies on similar peptide aldehydes reveal a conserved binding mechanism. The aldehyde warhead forms a covalent adduct—a thiohemiacetal with a cysteine residue or a hemiacetal with a serine residue—in the enzyme's catalytic center. This necessitates the use of specialized covalent docking protocols that can accurately model this bond formation.

Simulations predict that the inhibitor binds in a substrate-like manner. The peptide backbone of this compound would likely form an anti-parallel β-sheet with the main chain of the enzyme's active site, stabilized by hydrogen bonds. The bulky phenylalanyl side chain is predicted to be the primary determinant of specificity, fitting snugly into the S1 subsite, which in chymotrypsin-like proteases is a deep, hydrophobic pocket. The N-acetyl group provides a neutral cap and can form additional hydrogen bonds, further anchoring the inhibitor.

Table 1: Predicted Interactions of this compound with a Chymotrypsin-like Protease Active Site (Based on Analogous Inhibitors)
Inhibitor MoietyEnzyme SubsiteKey Interacting Residues (Example)Interaction TypePredicted Docking Score (kcal/mol)
Phenylalanine Side ChainS1 PocketMet, Val, TrpHydrophobic-7.0 to -9.5
Glycinal AldehydeCatalytic Site / Oxyanion HoleSer195, Gly193, Asp194Covalent (Hemiacetal), H-Bonds
Peptide BackboneMain Chain GrooveGly193, Ser214Hydrogen Bonds
N-Acetyl GroupS3/S4 PocketHis57, GlnHydrogen Bonds

Molecular Dynamics Simulations to Investigate Conformational Transitions and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the protein-inhibitor complex over time. MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the inhibitor and the enzyme upon binding.

For the this compound-protease complex, MD simulations would typically be run for hundreds of nanoseconds to confirm that the binding mode predicted by docking is stable. Key metrics are analyzed to quantify this stability. The Root Mean Square Deviation (RMSD) of the inhibitor's backbone atoms is monitored; a low and stable RMSD value indicates that the inhibitor remains firmly in the binding pocket. The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the enzyme become more rigid or more flexible upon inhibitor binding.

Furthermore, MD simulations are essential for analyzing the persistence of crucial intermolecular interactions. The number and geometry of hydrogen bonds between the inhibitor and the protein are tracked over the simulation time. A high occupancy of key hydrogen bonds, particularly those involving the oxyanion hole and the peptide backbone, confirms a stable and potent inhibitory complex. These simulations can also capture subtle induced-fit conformational adjustments in the active site that optimize the binding of the inhibitor.

Table 2: Typical Molecular Dynamics Simulation Metrics for Protease-Peptide Aldehyde Complexes
MetricPurposeTypical Observation for a Stable Complex
Ligand RMSDAssess ligand stability in the binding pocketLow and stable fluctuation (< 2 Å after initial equilibration)
Protein RMSFIdentify flexible/rigid regions of the proteinReduced fluctuation in active site loops upon ligand binding
Hydrogen Bond OccupancyQuantify the stability of key H-bond interactions> 75% occupancy for critical H-bonds (e.g., with backbone, oxyanion hole)
Binding Free Energy (MM/PBSA)Estimate the binding affinityFavorable (negative) ΔGbind value

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. For this compound, these methods are particularly valuable for analyzing the reactivity of the aldehyde "warhead."

QC calculations can determine the distribution of electron density and calculate the partial atomic charges across the molecule. These calculations consistently show that the carbon atom of the aldehyde group is highly electrophilic (possesses a significant positive partial charge), while the oxygen atom is nucleophilic (possesses a negative partial charge). This charge polarization is fundamental to its reactivity, making the aldehyde carbon a prime target for nucleophilic attack by the hydroxyl group of a serine or the thiol group of a cysteine in an enzyme's active site.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—also provides insight. The LUMO is typically localized on the aldehyde group, indicating that this is the most likely site to accept electrons during a chemical reaction. The energy gap between the HOMO and LUMO can be correlated with the molecule's chemical reactivity. Such calculations are vital for understanding the intrinsic electronic properties that enable this compound to function as an inhibitor.

Table 3: Representative Quantum Chemical Properties for a Peptidic Aldehyde Warhead
PropertyComputational MethodTypical Calculated ValueSignificance
Partial Charge on Aldehyde CarbonDFT (e.g., B3LYP/6-31G)+0.4 to +0.6 eIndicates high electrophilicity and susceptibility to nucleophilic attack
Partial Charge on Aldehyde OxygenDFT (e.g., B3LYP/6-31G)-0.5 to -0.7 eActs as a hydrogen bond acceptor in the oxyanion hole
LUMO LocalizationDFTCentered on the C=O bondConfirms the aldehyde as the primary site for electron acceptance
HOMO-LUMO Energy GapDFT4-6 eVCorrelates with chemical reactivity and stability

Predictive Modeling of this compound's Enzyme Specificity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. To model the specificity and selectivity of this compound, a series of analogues would be required where, for instance, the phenylalanine residue is substituted with other amino acids.

A 3D-QSAR method, such as Comparative Molecular Field Analysis (CoMFA), could then be used to build a predictive model. In this approach, the aligned structures of the inhibitor series are placed in a 3D grid, and the steric and electrostatic fields of each molecule are calculated at each grid point. A statistical method then correlates variations in these fields with changes in inhibitory activity (e.g., IC₅₀ values).

The resulting 3D-QSAR model generates contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. For a chymotrypsin-like protease, the model would likely show a large, favorable steric contour map in the S1 pocket, confirming that bulky, hydrophobic residues like phenylalanine are required for high potency. Conversely, a negative electrostatic contour map in the same region would indicate that charged or highly polar groups are detrimental to activity. Such models are powerful tools for predicting the enzyme specificity of new, untested analogues and for guiding the design of inhibitors that are selective for one protease over another.

In silico Design of this compound Analogues with Modified Properties

The ultimate goal of computational studies is often to guide the rational, in silico design of new molecules with improved properties, such as enhanced potency, selectivity, or metabolic stability. Insights from docking, MD, QM, and QSAR studies on this compound and its class of inhibitors converge to inform the design of novel analogues.

Docking and MD-Guided Design: These methods can identify unfilled pockets or regions in the active site where the inhibitor could be extended to make additional favorable interactions. For example, if an adjacent hydrophobic pocket is identified, the N-acetyl group could be replaced with a larger, more hydrophobic capping group to increase van der Waals contacts and improve affinity.

QSAR-Guided Design: The predictive models can be used to virtually screen large libraries of potential analogues. By calculating the relevant descriptors for each virtual compound, the model can predict its activity before it is synthesized, allowing researchers to prioritize the most promising candidates.

Structure-Based Design: Modifications can be proposed to enhance selectivity. For example, if a target protease has a unique residue near the S1 pocket compared to other related proteases, the phenylalanine ring could be functionalized with a group that specifically interacts with that unique residue, thereby increasing selectivity.

This integrated computational approach allows for a hypothesis-driven cycle of design, prediction, and eventually, experimental validation, accelerating the discovery of more effective and selective protease inhibitors based on the this compound scaffold.

Table 4: Examples of In Silico-Guided Analogue Design Strategies
Original MoietyProposed ModificationRationale from Computational StudyDesired Outcome
Phenylalanine (P1)Replace with Cyclohexylalanine or NaphthylalanineDocking/QSAR shows the S1 pocket can accommodate larger hydrophobic groups.Increased potency via enhanced hydrophobic interactions.
N-Acetyl GroupReplace with a Benzyloxycarbonyl (Cbz) groupMD simulations reveal potential for π-stacking with a nearby aromatic residue.Improved binding affinity and altered pharmacokinetic properties.
Peptide BondIntroduce a methyl group on the nitrogen (peptoid)MD/QM suggests increased resistance to proteolytic degradation.Enhanced metabolic stability.
GlycinalReplace with a boronic acid derivativeQM shows altered electrophilicity and covalent binding kinetics.Modified potency and duration of action.

N Acetylphenylalanylglycinal As a Scaffold for Peptidomimetic Research

Design Principles for N-Acetylphenylalanylglycinal-Based Peptidomimetics

The design of peptidomimetics based on the this compound scaffold is guided by several key principles aimed at optimizing its interaction with target enzymes and enhancing its drug-like properties. These principles often revolve around modifying the core structure to achieve a balance between mimicking the natural peptide substrate and introducing non-peptidic features that improve stability and potency.

A primary design consideration involves the strategic modification of the peptide backbone to resist enzymatic degradation. While retaining the essential pharmacophoric elements of the N-acetylated phenylalanine and glycine (B1666218) residues, which are crucial for recognition by the target enzyme's active site, alterations can be introduced to the amide bonds. Techniques such as N-methylation or the incorporation of non-natural amino acids can be employed to protect against proteolysis.

Furthermore, the aldehyde "warhead" is a critical component of the design. This electrophilic group is designed to form a reversible covalent bond with nucleophilic residues, such as the cysteine in the active site of cysteine proteases. The reactivity of the aldehyde can be fine-tuned through the introduction of electron-withdrawing or electron-donating groups in its vicinity to modulate the stability and kinetics of the covalent adduct.

Another important design principle is the exploration of the chemical space around the core scaffold. This involves the synthesis of a library of analogues with diverse substitutions at the N-terminus, the phenyl ring of the phenylalanine residue, and the glycine portion. These modifications aim to probe the specific subsites of the enzyme's active site to identify interactions that can enhance binding affinity and selectivity. For instance, varying the N-terminal acetyl group with other acyl moieties or introducing substituents on the phenyl ring can lead to improved hydrophobic or electronic interactions with the enzyme.

Impact of this compound Modifications on Biochemical Stability and Potency

Modifications to the this compound scaffold can have a profound impact on the resulting peptidomimetic's biochemical stability and inhibitory potency. A key area of investigation is the enhancement of stability against enzymatic degradation in biological systems. The inherent peptide bonds in the scaffold are susceptible to cleavage by proteases. Introducing modifications such as replacing the amide bond with a more stable isostere, like a reduced amide or a triazole ring, can significantly increase the compound's half-life in plasma and cellular environments.

The potency of this compound-based inhibitors is largely dictated by the efficiency of the interaction between the aldehyde warhead and the target enzyme's active site. Research has shown that the electrophilicity of the aldehyde is a critical determinant of inhibitory activity. For instance, the introduction of fluorine atoms at the alpha-carbon to the aldehyde can increase its electrophilicity, leading to a more potent inhibition of cysteine proteases.

Furthermore, alterations to the P1 and P2 residues (glycine and phenylalanine, respectively, in the parent scaffold) can dramatically influence potency and selectivity. Structure-activity relationship studies on related peptidomimetic aldehydes have demonstrated that modifications to the side chains that interact with the S1 and S2 pockets of the enzyme are crucial. For example, optimizing the size and hydrophobicity of the P2 side chain to better fit the S2 subsite of a target protease can lead to a significant increase in binding affinity and, consequently, inhibitory potency.

Rational Design of this compound Peptidomimetics for Specific Target Engagement

The rational design of peptidomimetics derived from this compound is heavily reliant on a detailed understanding of the target enzyme's three-dimensional structure and catalytic mechanism. A prominent example of this approach is the design of inhibitors for cysteine proteases, such as papain.

In the case of papain, the active site contains a catalytic dyad consisting of a cysteine (Cys25) and a histidine (His159) residue. This compound acts as a site-specific inhibitor by forming a tetrahedral hemithioacetal complex with the thiol group of Cys25. acs.org This covalent interaction effectively blocks the enzyme's catalytic activity.

Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools in the rational design process. These methods provide insights into the binding mode of the inhibitor and the specific interactions it forms with the enzyme's active site residues. For instance, NMR studies have been used to investigate the stereochemistry of the hemithioacetal adduct formed between this compound and papain, revealing details about the orientation of the inhibitor within the active site. acs.org

This structural information guides the design of next-generation inhibitors with improved affinity and selectivity. For example, if modeling studies indicate a vacant hydrophobic pocket near the bound inhibitor, a rational modification would be to introduce a corresponding hydrophobic group onto the scaffold to exploit this interaction and enhance binding. Similarly, identifying key hydrogen bonding interactions between the inhibitor and the enzyme can inform the design of analogues with modified hydrogen bond donors or acceptors to strengthen these interactions.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While comprehensive structure-activity relationship (SAR) studies specifically focused on a broad library of this compound analogues are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on related peptidomimetic aldehydes and their interactions with target enzymes.

The foundational SAR understanding for this class of compounds revolves around three key structural components: the N-terminal capping group, the amino acid side chains, and the C-terminal electrophilic "warhead."

N-Terminal Modifications: The N-acetyl group plays a role in mimicking the N-terminus of a natural peptide substrate. Altering this group can influence binding affinity. For instance, replacing the acetyl group with larger or more complex acyl groups could potentially lead to additional interactions with the enzyme surface, thereby modulating potency.

Amino Acid Side Chain Variations: The phenylalanine and glycine residues of this compound occupy the P2 and P1 positions, respectively, when binding to proteases. The nature of the side chains at these positions is critical for determining selectivity and potency. For cysteine proteases, the S2 subsite is often a large, hydrophobic pocket. Therefore, analogues with bulky, hydrophobic residues at the P2 position, similar to phenylalanine, are generally expected to exhibit good affinity. The P1 position, which interacts with the S1 subsite, is also crucial for determining specificity among different proteases.

The Aldehyde "Warhead": The aldehyde functional group is the key reactive element responsible for covalent inhibition of cysteine proteases. SAR studies on similar peptidomimetic aldehydes have shown that the nature of this electrophilic group is paramount. While the aldehyde is effective, other electrophilic moieties, such as ketones, nitriles, or Michael acceptors, could be incorporated to modulate the reversibility and kinetics of the covalent bond formation.

A summary of the generalized SAR for peptidomimetic aldehydes based on the this compound scaffold is presented in the table below.

Structural ComponentModificationExpected Impact on Activity
N-Terminal Cap Variation of the acyl groupMay influence binding affinity and interactions with the enzyme surface.
P2 Residue (Phenylalanine) Substitution with other hydrophobic or aromatic residuesPotency and selectivity are highly dependent on the fit within the S2 subsite of the target enzyme.
P1 Residue (Glycine) Replacement with other amino acid residuesCrucial for determining specificity for different proteases by interacting with the S1 subsite.
C-Terminal "Warhead" Replacement of the aldehyde with other electrophiles (e.g., ketones, nitriles)Modulates the mechanism, reversibility, and kinetics of covalent inhibition.

Applications of N Acetylphenylalanylglycinal in Fundamental Biochemical Research

Elucidation of Enzyme Catalytic Mechanisms Using N-Acetylphenylalanylglycinal as a Probe

This compound serves as a powerful probe for elucidating the catalytic mechanisms of proteases, particularly serine and cysteine proteases. Its utility stems from its design as a transition-state analog inhibitor. The terminal aldehyde group is the key functional moiety, or "warhead," responsible for its inhibitory activity.

Mechanism of Inhibition:

The aldehyde group of this compound is electrophilic and is readily attacked by the nucleophilic residue in the enzyme's active site—typically the hydroxyl group of a serine residue or the thiol group of a cysteine residue. This nucleophilic attack results in the formation of a stable, yet often reversible, covalent hemiacetal or thiohemiacetal adduct. nih.govsemanticscholar.org This adduct mimics the tetrahedral intermediate formed during the hydrolysis of a natural peptide substrate.

By forming this stable complex, the inhibitor effectively "traps" the enzyme in a state that resembles the transition state of the catalytic reaction. This allows researchers to study the enzyme's active site and the interactions between the enzyme and its substrate at a key point in the catalytic cycle. Techniques such as X-ray crystallography and mass spectrometry can be used to characterize the covalent adduct, providing a detailed snapshot of the enzyme's active site geometry and the specific amino acid residues involved in binding and catalysis. nih.govmdpi.com

The reversibility of the covalent bond formed by some peptide aldehydes is an important feature. It allows for the study of the kinetics of both the formation and the breakdown of the enzyme-inhibitor complex, providing deeper insights into the dynamics of the catalytic process. nih.gov

Use in Characterizing Protease Substrate Specificity Landscapes

The substrate specificity of a protease is determined by the chemical and physical properties of its active site pockets, which accommodate the side chains of the amino acid residues of the substrate. This compound, with its defined peptide-like structure, is an invaluable tool for mapping these specificity landscapes.

The phenylalanine residue in this compound is designed to fit into the S1 subsite of proteases that have a preference for large hydrophobic residues, such as chymotrypsin (B1334515). nih.gov By systematically varying the amino acid residues in similar peptide aldehyde inhibitors and measuring their inhibitory potency (e.g., Ki or IC50 values) against a panel of different proteases, researchers can build a detailed map of each protease's substrate preferences. nih.govnih.gov

ProteaseTypical P1 Substrate PreferenceHypothetical Ki (nM) for this compound
α-ChymotrypsinLarge hydrophobic (Phe, Tyr, Trp)15
TrypsinPositively charged (Lys, Arg)>10,000
Human Neutrophil ElastaseSmall aliphatic (Ala, Val)5,000
Cathepsin B (a cysteine protease)Basic residues (Arg, Lys)>10,000
20S Proteasome (ChT-L activity)Large hydrophobic80

This table is for illustrative purposes to demonstrate the application of this compound in substrate specificity profiling. The Ki values are hypothetical and based on the known specificity of the target proteases.

This type of analysis is crucial for understanding the biological roles of different proteases and for the development of selective inhibitors for therapeutic purposes.

Application in Enzyme Assay Development and Optimization

In the development and optimization of enzyme assays, particularly high-throughput screening (HTS) assays for protease inhibitors, it is essential to have well-characterized standard inhibitors to validate the assay's performance. This compound can serve as such a standard, especially for assays involving chymotrypsin or chymotrypsin-like proteases. nih.gov

Its role in assay development includes:

Positive Control: It can be used as a positive control for inhibition to ensure that the assay is sensitive to and can detect inhibitors.

Assay Validation: By generating a dose-response curve with a known inhibitor like this compound, researchers can determine key assay parameters such as the Z'-factor, which is a measure of the statistical effect size and is used to judge the quality of an HTS assay.

Mechanism of Action Studies: It can be used as a reference compound in studies aimed at determining the mechanism of action of newly discovered inhibitors.

The following illustrative data table shows how this compound could be used to validate a chymotrypsin assay by demonstrating a clear dose-dependent inhibition of enzyme activity.

Concentration of this compound (nM)Chymotrypsin Activity (% of control)Standard Deviation
01004.5
185.23.8
1052.12.9
5015.81.7
1005.30.9
5001.20.4

This table is for illustrative purposes to demonstrate the use of this compound in enzyme assay validation. The data is hypothetical.

Contribution to Understanding Peptide and Peptidomimetic Bioactivity

The study of this compound and related peptide aldehydes contributes significantly to the broader field of peptide and peptidomimetic bioactivity, particularly in the context of structure-activity relationships (SAR). nih.gov By understanding how modifications to the structure of this dipeptide aldehyde affect its inhibitory potency and selectivity, researchers can derive general principles for the design of more effective and specific protease inhibitors.

Key structural features of this compound and their contribution to bioactivity include:

The C-terminal Aldehyde: This is the reactive "warhead" that forms a covalent bond with the active site of the protease. Its reactivity is a critical determinant of inhibitory potency.

The P1 and P2 Residues (Glycine and Phenylalanine): The amino acid side chains at these positions are crucial for determining the inhibitor's selectivity for different proteases. The phenylalanine at the P2 position in this case is designed to interact with the S2 subsite of the target protease.

The N-terminal Acetyl Group: This capping group can influence the inhibitor's stability, solubility, and membrane permeability. It also prevents the N-terminus from being charged, which can affect its binding to the enzyme's active site. nih.gov

By systematically modifying each of these components and observing the resulting changes in biological activity, a detailed understanding of the SAR for this class of inhibitors can be established. This knowledge is not only fundamental to biochemistry but also forms the basis for the rational design of new therapeutic agents that target proteases involved in various diseases. nih.gov

Future Research Directions and Unexplored Avenues

Expanding the Repertoire of Enzyme Targets for N-Acetylphenylalanylglycinal Investigation

The current understanding of this compound is predominantly centered on its inhibitory activity against cysteine proteases like papain. nih.govluc.edu However, the chemical reactivity of the aldehyde "warhead" and the specificity endowed by its dipeptide structure suggest that its inhibitory potential may extend to a broader range of enzymes. Future research should systematically explore other enzyme families as potential targets.

Serine Proteases: While mechanistically distinct from cysteine proteases, serine proteases also employ a catalytic residue (serine) to attack a carbonyl carbon, forming a tetrahedral intermediate. Aldehyde inhibitors can form analogous hemiacetal adducts with the active site serine. nih.gov Investigating the interaction of this compound with serine proteases such as chymotrypsin (B1334515) or trypsin could reveal new inhibitory activities. nih.gov

G Protein-Coupled Receptor (GPCR) Kinases (GRKs): Peptide-based inhibitors have been developed to modulate the activity of GRKs, which are crucial in cell signaling. nih.gov These inhibitors often mimic domains involved in protein-protein interactions. nih.gov By modifying the peptide sequence of this compound, it might be possible to design analogues that target the substrate-binding sites or allosteric sites of specific GRKs, thereby providing tools to dissect their roles in cellular pathways. nih.gov

Proteasome and Other Threonine Proteases: The proteasome contains threonine protease activity, and peptide aldehydes are a known class of proteasome inhibitors. Exploring whether this compound or its derivatives can inhibit proteasomal activity could open up new avenues for its application.

Other Cysteine-Dependent Enzymes: Beyond proteases, numerous other enzymes utilize a catalytic cysteine. These include certain acetyltransferases and deubiquitinating enzymes (DUBs). Screening this compound against a panel of such enzymes could uncover entirely new classes of targets.

Advanced Computational Approaches for this compound Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of inhibitors. emanresearch.orgfrontiersin.org Applying these methods to this compound can guide the rational design of new analogues with enhanced potency, selectivity, and novel functionalities.

Molecular Docking and Dynamics (MD) Simulations: Structure-based drug design (SBDD) can be employed when the 3D structure of a target enzyme is known. frontiersin.org Molecular docking can predict the binding pose of this compound in an enzyme's active site. Following docking, MD simulations can provide insights into the stability of the enzyme-inhibitor complex, the dynamics of the interaction, and the role of specific residues in binding. researchgate.net This information is crucial for designing modifications that improve affinity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of this compound analogues, 3D-QSAR models can be developed. mdpi.com These models create a statistical correlation between the physicochemical properties of the analogues and their inhibitory activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective inhibitors. emanresearch.org

De Novo Design and Fragment-Based Approaches: Algorithms for de novo design can generate novel molecular structures that fit a target's binding site. universiteitleiden.nl These methods can be atom-based or fragment-based. universiteitleiden.nl Using the this compound scaffold as a starting point, fragment-based approaches could identify new chemical moieties to replace or augment parts of the molecule to optimize interactions with the target, potentially leading to compounds with entirely new properties. frontiersin.orguniversiteitleiden.nl

Novel Synthetic Strategies for Complex this compound Analogues

The synthesis of this compound analogues is key to exploring their structure-activity relationships and expanding their target profile. Future work should focus on developing versatile and innovative synthetic routes to create a diverse range of complex derivatives.

Peptide Backbone Modifications: Introducing non-standard amino acids, peptidomimetic structures, or altering the peptide bond itself can confer new properties, such as increased stability against proteolysis or constrained conformations that enhance binding affinity. nih.gov Strategies like the synthesis of "reduction analogues" can modify the peptide linkage to explore conformational requirements for activity. rsc.org

Warhead Diversification: The aldehyde group is a key functional component, but it can be replaced with other electrophilic "warheads" to modulate reactivity and selectivity. For instance, ketone-based electrophiles, such as halomethylketones or acyloxymethylketones, have been successfully used to create potent covalent inhibitors of cysteine proteases. acs.org Synthesizing ketone or glyoxal (B1671930) analogues of this compound could yield inhibitors with different kinetic profiles and target specificities. nih.gov

Combinatorial Synthesis: The use of combinatorial chemistry and peptide arrays can rapidly generate large libraries of this compound analogues where the phenylalanine or glycine (B1666218) residues are systematically replaced with other amino acids. mdpi.com This allows for a high-throughput exploration of the sequence-activity landscape to identify optimal peptide sequences for specific targets. pnas.org

Integration of this compound Research with Systems Biochemistry Approaches

Moving beyond a single-target perspective, systems biochemistry aims to understand how a compound affects the broader network of metabolic and signaling pathways within a cell. Integrating this compound research into this framework can provide a holistic understanding of its biological effects.

This approach involves using "omics" technologies (proteomics, metabolomics) to analyze the global changes in a biological system upon treatment with this compound. For example, quantitative proteomics could identify not only the direct enzyme targets but also downstream proteins whose expression or post-translational modification state is altered. Metabolomics could reveal shifts in metabolic pathways resulting from the inhibition of a key enzyme. This network-level view can uncover unexpected off-target effects, identify biomarkers of activity, and suggest novel therapeutic applications by revealing the compound's impact on entire biological modules.

Methodological Innovations in Characterizing this compound-Target Interactions

A deep understanding of how this compound binds to its targets is fundamental for rational drug design. While classical enzyme kinetics provides valuable information, advanced biophysical techniques can offer unprecedented, atom-level detail about the interaction.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying protein-ligand interactions in solution. nih.gov Chemical Shift Perturbation (CSP) experiments using 1H-15N HSQC spectra can map the binding interface on the protein at a residue-specific level. nih.govfrontiersin.org Furthermore, specialized NMR techniques can characterize the structure and stereochemistry of the covalent adduct formed. For example, 13C NMR has been used to study the hemithioacetal complex between this compound and papain, revealing details about the diastereoisomers formed upon covalent binding. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (stoichiometry, affinity, enthalpy, and entropy). frontiersin.org This can help dissect the driving forces behind the binding of this compound and its analogues to their targets.

X-ray Crystallography: Obtaining a crystal structure of this compound or its analogues in complex with a target enzyme provides the most detailed, high-resolution view of the binding mode. This structural information is invaluable for structure-based design efforts, allowing for the precise design of modifications to improve inhibitor potency and selectivity. acs.org

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., dichloromethane for acylation ) and temperature control to avoid racemization.
  • Monitor reaction progress with TLC or mass spectrometry.

Basic: How should this compound be stored to maintain stability during experiments?

Methodological Answer:
Based on stability data for structurally related compounds (e.g., N-formylglycine):

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C in a desiccator. Avoid exposure to oxidizers (e.g., peroxides) .
  • Stability Risks : Degradation under heat (>40°C) may release toxic byproducts (e.g., CO, NOx_x) .
  • Handling : Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

Q. Strategies :

  • Replicate studies using independent synthetic batches.
  • Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Advanced: What experimental design principles optimize enzymatic interaction studies with this compound?

Methodological Answer:
For enzyme kinetics or inhibition assays:

  • Concentration Range : Test 0.1–10 mM to identify saturating vs. sub-inhibitory concentrations.
  • Buffer Compatibility : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Avoid chelating agents if metalloenzymes are targeted.
  • Controls : Include negative (solvent-only) and positive controls (known inhibitors).

Q. Methodological Answer :

  • Analytical Identification : Use GC-MS or FTIR to detect decomposition byproducts (e.g., CO, NOx_x) under stress conditions (heat/light) .
  • Mitigation :
    • Add stabilizers (e.g., antioxidants like BHT) during long-term storage.
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.